molecular formula C12H18O3 B14510420 4-(1-Ethoxypropyl)-2-methoxyphenol CAS No. 63347-92-2

4-(1-Ethoxypropyl)-2-methoxyphenol

Cat. No.: B14510420
CAS No.: 63347-92-2
M. Wt: 210.27 g/mol
InChI Key: JZFIPXMZVUOCDW-UHFFFAOYSA-N
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Description

4-(1-Ethoxypropyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxypropyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxypropyl)-2-methoxyphenol typically involves the electrophilic aromatic substitution of a benzene derivative. The process can be outlined as follows:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-methoxyphenol.

    Introduction of Ethoxypropyl Group: The ethoxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using 1-chloropropane and aluminum chloride (AlCl3) as a catalyst.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(1-Ethoxypropyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process by stabilizing the resulting radical through resonance.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyphenol: Lacks the propyl group, making it less hydrophobic.

    2-Methoxy-4-propylphenol: Similar structure but lacks the ethoxy group.

    4-(1-Methoxypropyl)-2-methoxyphenol: Similar but with a methoxypropyl group instead of an ethoxypropyl group.

Uniqueness

4-(1-Ethoxypropyl)-2-methoxyphenol is unique due to the presence of both ethoxypropyl and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

63347-92-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(1-ethoxypropyl)-2-methoxyphenol

InChI

InChI=1S/C12H18O3/c1-4-11(15-5-2)9-6-7-10(13)12(8-9)14-3/h6-8,11,13H,4-5H2,1-3H3

InChI Key

JZFIPXMZVUOCDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)OC)OCC

Origin of Product

United States

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